

Application Note: GC-MS Analysis of 1,1-Dibromo-3-chloroacetone

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Compound of Interest

Compound Name: 1,1-Dibromo-3-chloroacetone

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Abstract

This document provides a detailed protocol for the analysis of **1,1-Dibromo-3-chloroacetone**, a halogenated disinfection byproduct, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the absence of a publicly available experimental mass spectrum for this specific compound, this note presents a predicted mass spectrum based on known fragmentation patterns of similar halogenated ketones. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis procedures. This application note is intended to serve as a comprehensive guide for the qualitative and quantitative analysis of **1,1-Dibromo-3-chloroacetone** in various matrices.

Introduction

1,1-Dibromo-3-chloroacetone is a halogenated ketone that can be formed as a disinfection byproduct during water treatment processes, particularly when bromide is present in the source water.[1][2][3] The monitoring of such disinfection byproducts is crucial due to their potential health risks. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of these volatile and semi-volatile organic compounds.[4] This application note details a robust GC-MS method for the analysis of **1,1-Dibromo-3-chloroacetone**.

Predicted Mass Spectrum and Fragmentation

An experimental mass spectrum for **1,1-Dibromo-3-chloroacetone** is not readily available in common spectral databases. Therefore, a theoretical mass spectrum has been predicted based on the fragmentation patterns of structurally related compounds, such as 1,1-dibromoacetone and 1-chloro-2-propanone, and the known isotopic distributions of bromine and chlorine.

The primary fragmentation of ketones in mass spectrometry typically involves cleavage of the carbon-carbon bonds adjacent to the carbonyl group. For **1,1-Dibromo-3-chloroacetone**, the following fragmentation pathways are anticipated:

- α -cleavage: Loss of the $-\text{CH}_2\text{Cl}$ group or the $-\text{CBr}_2\text{H}$ group.
- Halogen loss: Loss of bromine or chlorine radicals.

The presence of two bromine atoms and one chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

Table 1: Predicted Quantitative Data for **1,1-Dibromo-3-chloroacetone**

| Parameter | Value | Notes |
|------------------------------------|---|--|
| Molecular Formula | $\text{C}_3\text{H}_3\text{Br}_2\text{ClO}$ | |
| Molecular Weight | 250.32 g/mol | |
| Predicted Retention Time | 8.5 - 10.5 min | Based on a standard non-polar GC column (e.g., DB-5ms) and a typical temperature program for disinfection byproducts. Actual retention time will vary based on specific instrument conditions. |
| Predicted Key Mass Fragments (m/z) | 248/250/252, 171/173, 127/129, 49 | Isotopic patterns are due to the presence of ^{79}Br , ^{81}Br , and ^{35}Cl , ^{37}Cl . |

Table 2: Predicted Mass Spectrum of **1,1-Dibromo-3-chloroacetone**

| m/z (Predicted) | Relative Abundance (Predicted) | Ion Fragment (Predicted) | Notes |
|-----------------|--------------------------------|---|---|
| 43 | 100% | $[\text{CH}_3\text{CO}]^+$ | Base Peak, common for acetyl-containing compounds. |
| 49 | 40% | $[\text{CH}_2\text{Cl}]^+$ | Characteristic fragment from α -cleavage. |
| 127/129 | 15% | $[\text{M} - \text{Br} - \text{CH}_2\text{Cl}]^+$ | Loss of a bromine radical and the chloromethyl group. |
| 171/173 | 25% | $[\text{CBr}_2\text{H}]^+$ | Fragment from α -cleavage. |
| 201/203/205 | 5% | $[\text{M} - \text{CH}_2\text{Cl}]^+$ | Loss of the chloromethyl group. |
| 248/250/252 | 10% | $[\text{M}]^+$ | Molecular ion peak, showing the isotopic pattern for two bromine atoms and one chlorine atom. |

Experimental Protocol

This protocol is based on established methodologies for the analysis of halogenated disinfection byproducts, such as EPA Method 551.1.

1. Sample Preparation (Liquid-Liquid Extraction)

- To a 50 mL water sample, add a suitable surrogate standard and internal standard.
- Adjust the pH of the sample to between 4.8 and 5.5.

- Add 3 mL of methyl-tert-butyl ether (MTBE) to the sample in a separatory funnel.
- Shake vigorously for 2 minutes.
- Allow the phases to separate and collect the MTBE layer.
- Dry the extract by passing it through anhydrous sodium sulfate.
- Transfer the extract to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

| Parameter | Setting |
|---------------------------|--|
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial temperature 35 °C, hold for 5 min; ramp to 150 °C at 10 °C/min; ramp to 250 °C at 20 °C/min, hold for 2 min. |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 35 - 300 amu |
| Acquisition Mode | Full Scan |

Workflow Diagram



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Caption: Experimental workflow for the GC-MS analysis of **1,1-Dibromo-3-chloroacetone**.

Conclusion

This application note provides a comprehensive protocol for the GC-MS analysis of **1,1-Dibromo-3-chloroacetone**. While an experimental mass spectrum is not currently available, the predicted spectrum and fragmentation patterns detailed herein offer a robust starting point for the identification of this compound. The provided GC-MS method, based on established procedures for similar analytes, is suitable for the sensitive and reliable quantification of **1,1-Dibromo-3-chloroacetone** in environmental and other relevant samples. Researchers and scientists can adapt this protocol to their specific instrumentation and analytical needs.

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